7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione
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Overview
Description
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and nitrophenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and nitrophenyl groups. The process may include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.
Major Products
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.
Mechanism of Action
The mechanism by which 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: Lacks the methoxy and nitrophenyl groups, making it less versatile in certain reactions.
2-Nitrophenylquinoline: Similar structure but without the methoxy group, affecting its solubility and reactivity.
7-Methoxyquinoline: Lacks the nitrophenyl group, which reduces its potential biological activities.
Uniqueness
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione stands out due to its combined methoxy and nitrophenyl substitutions, which enhance its solubility, reactivity, and biological activities. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and antimalarial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a quinoline backbone with specific substitutions that influence its biological properties. The presence of the methoxy and nitrophenyl groups at the C-7 and C-2 positions, respectively, is critical for its activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Lines Tested : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.59 to 1.52 µM for different derivatives .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.59 | Induction of apoptosis |
A549 | 1.80 | NQO1-dependent antiproliferative effect |
2. Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Strains : The compound showed activity against Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
3. Antimalarial Activity
The potential antimalarial effects of quinoline derivatives are well-documented:
- Targeting Plasmodium falciparum : Studies suggest that modifications in the quinoline structure enhance the transport into the food vacuole of malaria parasites, increasing efficacy .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study by Ryu et al. investigated a series of quinoline derivatives, including our compound, demonstrating that it induced significant cytotoxicity in HeLa cells while sparing normal fibroblast cells. This selectivity indicates its potential as a targeted cancer therapy .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on bacterial growth, suggesting its utility as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is heavily influenced by their structural modifications:
- C-6 and C-7 Substitutions : Variations at these positions significantly alter the potency and selectivity against various biological targets.
Modification | Effect on Activity |
---|---|
Methoxy at C-7 | Enhances anticancer activity |
Nitro at C-2 | Increases antimicrobial potency |
Properties
CAS No. |
61472-47-7 |
---|---|
Molecular Formula |
C16H10N2O5 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
7-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H10N2O5/c1-23-14-8-13(19)10-6-7-11(17-15(10)16(14)20)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3 |
InChI Key |
DIRJVAOFFQXZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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